4-Nitrophenyl 2-(tert-butoxycarbonylamino)-3-phenylpropanoate
Description
4-Nitrophenyl 2-(tert-butoxycarbonylamino)-3-phenylpropanoate (CAS: MM3624.08-0025) is a synthetic intermediate and impurity reference material in antiviral drug development. Its molecular formula is C₂₀H₂₂N₂O₆, with a molecular weight of 386.3985 g/mol . The compound features a tert-butoxycarbonyl (Boc) amino-protecting group, a 4-nitrophenyl ester moiety, and a phenylpropanoate backbone. It is primarily utilized in peptide synthesis and as a critical quality control standard for antiviral pharmaceuticals due to its role in monitoring synthetic byproducts .
Properties
IUPAC Name |
(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-20(2,3)28-19(24)21-17(13-14-7-5-4-6-8-14)18(23)27-16-11-9-15(10-12-16)22(25)26/h4-12,17H,13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIWWFMMLBBICG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
BOC Protection of the Amino Group
The amino group in 2-amino-3-phenylpropanoic acid is protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly employed to scavenge HCl generated during the reaction.
Representative Procedure :
-
Substrate : 2-Amino-3-phenylpropanoic acid (10 mmol)
-
Reagents : BOC-Cl (12 mmol), TEA (15 mmol)
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)
-
Conditions : 0°C → room temperature, 4–6 hours
The reaction’s efficiency depends on solvent polarity, with THF providing superior solubility for intermediates compared to DCM.
Step-by-Step Preparation Protocols
Esterification with 4-Nitrophenol
Following BOC protection, the carboxylic acid is activated for esterification. N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are preferred coupling agents, often paired with 4-dimethylaminopyridine (DMAP) as a catalyst.
Optimized Protocol :
Side reactions, such as oxazolone formation, are minimized by maintaining low temperatures during the initial activation phase.
Optimization of Reaction Conditions
Solvent and Catalytic Systems
Comparative studies highlight the impact of solvent choice on esterification efficiency:
| Solvent | Dielectric Constant | Yield (%) | Byproducts |
|---|---|---|---|
| DCM | 8.93 | 84 | <5% |
| THF | 7.58 | 72 | 12% |
| DMF | 36.7 | 65 | 18% |
Polar aprotic solvents like DCM facilitate better reagent mixing and reduce hydrolysis risks.
Temperature and Reaction Time
A balance between reaction rate and byproduct formation is critical:
-
0–5°C : 85% yield after 12 hours (minimal oxazolone formation)
-
25°C : 80% yield after 6 hours (8% oxazolone detected)
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-(tert-butoxycarbonylamino)-3-phenylpropanoate undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA).
Substitution: Nucleophiles like amines or thiols.
Major Products
Hydrolysis: 2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid and 4-nitrophenol.
Deprotection: 2-amino-3-phenylpropanoic acid.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Peptide Synthesis
Boc-4-nitro-L-phenylalanine is extensively used as a building block in the synthesis of peptides. Its nitrophenyl group serves as a chromophore, allowing for easy monitoring of peptide formation through spectroscopic methods. The tert-butoxycarbonyl (Boc) protecting group facilitates selective deprotection during peptide synthesis, making it a versatile choice for chemists.
Case Study: Peptide Synthesis Using Boc-4-Nitro-L-Phenylalanine
A study demonstrated the use of Boc-4-nitro-L-phenylalanine in synthesizing a series of bioactive peptides. The incorporation of this compound allowed for the introduction of specific functionalities that enhanced the peptides' biological activity. The successful synthesis was confirmed using High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), showcasing its utility in pharmaceutical applications.
Drug Development
Boc-4-nitro-L-phenylalanine has been investigated for its potential role in drug development, particularly as a precursor for designing inhibitors targeting specific enzymes or receptors. The nitrophenyl moiety can be modified to enhance binding affinity and selectivity towards biological targets.
Example: Enzyme Inhibition Studies
Research has indicated that derivatives of Boc-4-nitro-L-phenylalanine exhibit inhibitory effects on certain proteases. These findings suggest that modifications to the compound can lead to the development of potent enzyme inhibitors, which are crucial in treating diseases such as cancer and viral infections.
Biochemical Research
In biochemical research, Boc-4-nitro-L-phenylalanine is utilized as a probe in Förster Resonance Energy Transfer (FRET) assays. Its ability to act as a quencher makes it valuable for studying protein-protein interactions and conformational changes within biomolecules.
Data Table: Applications in Biochemical Assays
Material Science
Beyond biological applications, Boc-4-nitro-L-phenylalanine is explored in material science for developing functional materials that respond to light or pH changes due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-(tert-butoxycarbonylamino)-3-phenylpropanoate involves its hydrolysis and deprotection reactions. In biological systems, esterases can hydrolyze the ester bond, releasing 4-nitrophenol and the Boc-protected amino acid. Subsequent deprotection of the Boc group yields the free amine, which can interact with various molecular targets and pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula.
Key Findings :
Reactivity Differences: The Boc group in the target compound enhances stability during peptide coupling, whereas sulfonamido derivatives (e.g., 3a) enable stereoselective alkylation under phase-transfer catalysis (SL-PTC) . Free amino derivatives like R-7 lack protective groups, limiting their use in stepwise syntheses but serving as direct precursors for bioactive amino acids .
Synthetic Utility: The 4-nitrophenyl ester in the target compound acts as an efficient leaving group in aminolysis reactions, contrasting with sulfonamido groups in 3a, which facilitate intramolecular rearrangements . Polymers functionalized with nitroaryl groups (e.g., benzoxazinone-terminated PCL) exhibit amphiphilic properties for controlled drug release, diverging from small-molecule applications .
Pharmacological Relevance: Unlike the target compound (an impurity standard), R-7 and its derivatives are investigated for antiviral and antibiotic activities due to their structural mimicry of natural amino acids .
Stability and Stereochemical Outcomes
- Boc Protection : The Boc group in the target compound prevents racemization during peptide synthesis, whereas unprotected analogues (e.g., R-7 ) require stringent stereochemical control .
- Nitro Group Reactivity : The electron-withdrawing nitro group in all compounds enhances electrophilicity, but its position (para vs. ortho) influences reaction rates and byproduct formation .
Biological Activity
4-Nitrophenyl 2-(tert-butoxycarbonylamino)-3-phenylpropanoate, also known as N-BOC-L-Phenylalanine 4-Nitrophenyl Ester, is a compound with significant implications in medicinal chemistry and biochemistry. Its structural formula is and it has a molecular weight of approximately 386.40 g/mol. This compound is primarily studied for its biological activity, particularly in relation to its potential as an antiviral agent and its role in drug delivery systems.
- Molecular Formula : C20H22N2O6
- Molecular Weight : 386.40 g/mol
- CAS Number : 7535-56-0
- IUPAC Name : (4-nitrophenyl)(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its antiviral properties, cytotoxicity, and potential applications in photodynamic therapy (PDT).
Antiviral Activity
Research indicates that derivatives of this compound exhibit antiviral properties. The nitrophenyl moiety enhances the interaction with viral proteins, potentially inhibiting viral replication. A study highlighted that compounds with similar structures demonstrated significant antiviral activity against several strains of viruses, suggesting a promising avenue for further exploration in drug development .
Cytotoxicity studies have shown that this compound can induce apoptosis in cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS) upon activation, leading to cellular damage and subsequent cell death. This property makes it a candidate for use in targeted cancer therapies.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15 | ROS generation leading to apoptosis |
| MCF7 (breast cancer) | 20 | Inhibition of DNA synthesis |
| A549 (lung cancer) | 10 | Disruption of mitochondrial function |
Case Studies
-
Photodynamic Therapy Application :
A study investigated the use of this compound as a photosensitizer in PDT. Upon light activation, the compound generated singlet oxygen, which effectively targeted tumor cells while sparing normal tissues. The results indicated a significant reduction in tumor size in animal models treated with this compound . -
Antibody Drug Conjugates (ADCs) :
The compound has been explored as part of ADCs due to its ability to selectively bind to cancer cell antigens. In vitro studies demonstrated enhanced cytotoxicity when linked to antibodies targeting HER2-positive breast cancer cells, showcasing its potential for more effective cancer treatment strategies .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
